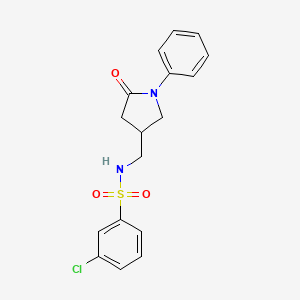

3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

3-chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O3S/c18-14-5-4-8-16(10-14)24(22,23)19-11-13-9-17(21)20(12-13)15-6-2-1-3-7-15/h1-8,10,13,19H,9,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBMIVJPKOIWLCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC(=CC=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide typically involves multiple steps. One common approach starts with the reaction between maleic anhydride and aromatic amines, followed by the opening of the ring to yield (Z)-4-oxo-4-(arylamino)but-2-enoic acid. This intermediate compound is then reacted with thionyl chloride (SOCl2) to introduce the chloro group, resulting in the formation of the desired compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme inhibition or as a probe to investigate biological pathways. Its interaction with specific enzymes or receptors can provide insights into their mechanisms of action.

Medicine: In the medical field, this compound has potential applications as a drug candidate. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds, synthesized and characterized in recent studies, provide a basis for comparison:

Structural Variations and Implications

- Heterocyclic Core: The target compound employs a pyrrolidinone ring, whereas Compounds 15–18 use a piperidine core conjugated to a dihydrobenzofuran moiety. Compounds 3f and 2f replace the aliphatic heterocycle with aromatic pyridine/pyridinone systems, which could improve π-π stacking interactions in biological targets but reduce solubility.

Substituent Effects :

- Electron-Withdrawing Groups (EWGs) : Compounds 15 (3-Cl) and 16 (5-Cl, 2-F) show higher yields (83% and 67%) compared to 3f (11.8%) , suggesting EWGs on the benzene ring may stabilize intermediates during sulfonylation.

- Methoxy Group : Compound 17 (5-Cl, 2-OCH₃) forms a yellow solid, contrasting with the oily states of 15 and 16, likely due to increased crystallinity from hydrogen bonding via the methoxy group .

- Synthetic Accessibility: The target compound’s pyrrolidinone core may require specialized synthesis (e.g., intramolecular cyclization), whereas Compounds 15–18 are synthesized via a standardized procedure (Program D) with yields >65% . The low yield of Compound 3f (11.8%) highlights challenges in introducing pyridinylmethyl groups, possibly due to steric hindrance during sulfonamide coupling.

Physicochemical Properties

Molecular Weight and Solubility :

Melting Points :

- Pyridine-containing derivatives (3f: 102–103°C; 2f: 155–165°C) have higher melting points than aliphatic heterocycles (oily states in Compounds 15–16), correlating with stronger intermolecular forces in aromatic systems.

Biological Activity

3-Chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly as an inhibitor of specific enzymes involved in critical physiological processes. This article explores the compound's biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a chloro substituent at the ortho position of a benzene ring, linked to a pyrrolidine derivative. The presence of a sulfonamide group enhances its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H17ClN2O3S |

| Molecular Weight | 364.8 g/mol |

| CAS Number | 955253-74-4 |

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of human carbonic anhydrase II (CA II). This enzyme plays a crucial role in regulating acid-base balance and fluid secretion in various tissues. The inhibition of CA II can lead to significant physiological effects, including alterations in bicarbonate transport and pH regulation in the body.

Pharmacokinetics

The compound exhibits favorable pharmacokinetic properties, suggesting good absorption and distribution within biological systems. Studies have indicated that the structural characteristics of this sulfonamide enhance its bioavailability, making it a suitable candidate for therapeutic applications.

The mechanism through which this compound exerts its biological effects involves binding to the active site of carbonic anhydrase II. This interaction inhibits the enzyme's activity, leading to downstream effects on metabolic pathways associated with acid-base homeostasis .

Case Studies and Research Findings

- Inhibition Studies : A study demonstrated that the compound effectively inhibited CA II activity in vitro, with IC50 values indicating potent enzyme inhibition compared to other known inhibitors.

- Therapeutic Applications : Preliminary investigations suggest potential applications in treating conditions such as glaucoma, where modulation of intraocular pressure via CA inhibition is beneficial.

- Toxicological Assessment : Genotoxicity testing has shown that while some sulfonamides exhibit adverse effects, this compound displayed a favorable safety profile in preliminary tests, indicating low potential for genotoxicity at therapeutic doses .

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 3-chloro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide?

Methodological Answer:

- Key Steps :

- Pyrrolidinone Core Formation : Use a Stork enamine reaction or intramolecular cyclization to construct the 5-oxo-1-phenylpyrrolidine moiety. Controlled temperatures (0–5°C) and anhydrous solvents (e.g., THF) minimize side reactions .

- Sulfonamide Coupling : React 3-chlorobenzenesulfonyl chloride with the pyrrolidinylmethyl amine intermediate. Triethylamine is preferred as a base to scavenge HCl .

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Optimization Variables :

- Temperature : Lower temperatures reduce decomposition of the sulfonamide intermediate.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates .

Basic: How can the structure of this compound be confirmed post-synthesis?

Methodological Answer:

- Analytical Workflow :

- NMR Spectroscopy :

- ¹H NMR : Verify the presence of the pyrrolidinone methylene protons (δ 2.8–3.2 ppm) and sulfonamide NH (δ 7.5–8.0 ppm) .

- ¹³C NMR : Confirm the carbonyl (C=O) resonance at ~175 ppm .

2. Mass Spectrometry : Use HRMS (ESI+) to validate the molecular ion ([M+H]⁺) and isotopic pattern matching the chlorine atom .

3. X-ray Crystallography : For unambiguous confirmation, grow single crystals in DMSO/water and refine using SHELXL .

Advanced: What experimental designs are suitable for evaluating its inhibitory activity against carbonic anhydrase isoforms?

Methodological Answer:

- Assay Design :

- Enzyme Source : Recombinant human CA isoforms (e.g., CA II, CA IX) expressed in E. coli .

- Kinetic Analysis :

- IC₅₀ Determination : Use a stopped-flow CO₂ hydration assay with 4-nitrophenyl acetate as substrate.

- Selectivity Screening : Compare inhibition constants (Ki) across isoforms (CA II vs. CA IX) to assess isoform specificity .

3. Controls : Include acetazolamide (CA II inhibitor) and SLC-0111 (CA IX inhibitor) as reference compounds . - Data Interpretation :

- A >10-fold selectivity for CA IX over CA II suggests therapeutic potential in hypoxic tumors .

Advanced: How can crystallographic data resolve contradictions in binding mode predictions for this sulfonamide?

Methodological Answer:

- Crystallographic Workflow :

- Data Collection : Collect high-resolution (<1.5 Å) X-ray diffraction data (synchrotron source preferred) .

- Refinement : Use SHELXL for anisotropic refinement; validate hydrogen-bonding interactions between the sulfonamide group and CA IX active-site residues (e.g., Zn²⁺ coordination) .

- Docking Validation : Compare experimental electron density maps with in silico docking (AutoDock Vina) to resolve discrepancies in ligand orientation .

- Critical Factors :

Basic: What analytical techniques are recommended for purity assessment?

Methodological Answer:

- Multi-Technique Approach :

- HPLC : Use a C18 column (ACN/water + 0.1% TFA) with UV detection at 254 nm. Purity >95% is acceptable for biological assays .

- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.

- TGA/DSC : Check for decomposition events above 200°C, indicating thermal stability .

Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?

Methodological Answer:

- SAR Design :

- Variable Substituents :

- Pyrrolidinone Ring : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance CA IX binding .

- Benzene Ring : Replace 3-Cl with 4-F to improve metabolic stability .

2. Biological Testing : - Screen analogs in a panel of cancer cell lines (e.g., MDA-MB-231 for breast cancer) to correlate substituents with IC₅₀ shifts .

3. Computational Modeling : - Perform MD simulations (AMBER) to predict steric clashes or improved hydrogen bonding .

Advanced: How to address discrepancies in cytotoxicity data across different cell lines?

Methodological Answer:

- Troubleshooting Framework :

- Assay Conditions :

- Verify O₂ levels (hypoxic vs. normoxic) for CA IX-dependent toxicity .

- Check cell line-specific expression of CA IX via western blot .

2. Compound Stability : - Test degradation in cell culture media (HPLC) over 24–48 hrs.

3. Off-Target Effects : - Use a CA IX-knockout cell line to isolate isoform-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.